molecular formula C17H18N4O2S B2829366 N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide CAS No. 1021056-94-9

N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide

Katalognummer: B2829366
CAS-Nummer: 1021056-94-9
Molekulargewicht: 342.42
InChI-Schlüssel: FPBDAGCJHYYMHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked acetamide group and a 3,4-dihydroquinoline moiety. Pyridazines are recognized for their broad pharmacological relevance, including antimicrobial, anti-inflammatory, and anticancer activities .

Eigenschaften

IUPAC Name

N-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-12(22)18-15-8-9-16(20-19-15)24-11-17(23)21-10-4-6-13-5-2-3-7-14(13)21/h2-3,5,7-9H,4,6,10-11H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBDAGCJHYYMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyridazine ring : A six-membered heterocyclic compound containing two nitrogen atoms.
  • Quinoline moiety : A bicyclic structure that contributes to its biological properties.
  • Thioether linkage : Enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, disrupting normal cellular functions.
  • Receptor Modulation : It can modulate receptor signaling pathways, influencing cellular responses and potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrate significant inhibition of cell proliferation in various cancer cell lines. For example, compounds with similar structures have shown GI50 values ranging from 1.20 to 1.80 µM against different cancer types, indicating strong antiproliferative effects .

CompoundCell LineGI50 (µM)
Compound 8A549 (Lung)1.20
Compound 9MCF7 (Breast)1.50
Compound 18HeLa (Cervical)1.80

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been studied for anti-inflammatory effects. The presence of the quinoline and pyridazine moieties may contribute to the modulation of inflammatory pathways, reducing cytokine production and inflammatory cell infiltration .

Case Studies and Research Findings

  • Anticancer Study :
    A study involving synthesized hybrids of quinazolinones demonstrated that certain derivatives exhibited dual inhibitory actions on EGFR and BRAF V600E pathways, crucial in many cancers. These compounds showed robust antitumor activity across several cancer cell lines, emphasizing the potential of similar structures like this compound in cancer therapy .
  • Antimicrobial Efficacy :
    Another research effort focused on the antimicrobial potential of related compounds highlighted their effectiveness against resistant bacterial strains, showcasing their utility as therapeutic agents in combating infections that are difficult to treat with conventional antibiotics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares key structural motifs with several pharmacologically active analogs:

Compound Name / ID Core Structure Key Substituents Molecular Weight (M+1) Reported Activities References
N-(6-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide Pyridazine 3,4-Dihydroquinoline, thioacetamide Not reported Inferred from analogs: anticancer
N-(3-Cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Quinoline 3,4-Dihydroquinoline, tetrahydrofuran, piperidinylidene 524 Anticancer (patent-derived)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Quinazolinone Sulfamoylphenyl, thioacetamide Not reported Antimicrobial, antifungal
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thienopyrimidine Thiadiazole, methylphenyl 469 (calc.) Not specified

Key Observations:

  • Core Heterocycles: The target compound’s pyridazine core distinguishes it from quinoline (e.g., ), quinazolinone (), and thienopyrimidine () analogs. Pyridazines are associated with anti-inflammatory and antihypertensive activities, while quinolines/quinazolinones are often linked to anticancer and antimicrobial effects .

Q & A

What are the critical steps for synthesizing N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide with high purity?

Basic Research Question
Synthesis of this compound typically involves multi-step reactions:

  • Step 1 : Formation of the thioether linkage via nucleophilic substitution between a pyridazine-thiol intermediate and a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl halide.
  • Step 2 : Acetamide coupling using cyanoacetic acid or acetyl chloride under condensing agents (e.g., DCC or EDC).
  • Optimization : Control reaction temperature (60–80°C), use anhydrous solvents (DMF or acetonitrile), and inert atmospheres to prevent oxidation .
  • Purity : Purify intermediates via column chromatography and final product via recrystallization (solvent: ethanol/water mixture) .

Which analytical techniques are essential for structural characterization of this compound?

Basic Research Question
Key methods include:

  • NMR Spectroscopy : Confirm proton environments (e.g., quinoline aromatic protons at δ 7.2–8.5 ppm, thioether methylene at δ 3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]+ at m/z 413.1542) .
  • HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water gradient) .

How can reaction conditions be optimized for introducing the thioether linkage?

Basic Research Question
Critical parameters:

  • Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Catalyst : Add KI (10 mol%) to enhance nucleophilic substitution efficiency .
  • Temperature : Maintain 70–80°C for 12–24 hours to maximize yield (~75%) .
  • Monitoring : Track reaction progress via TLC (eluent: ethyl acetate/hexane 1:1) .

How should discrepancies in biological activity data across assays be addressed?

Advanced Research Question
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation time) .
  • Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity .
  • Metabolic Stability : Perform hepatic microsome assays to assess degradation rates .
  • Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p<0.05, n=3) .

What strategies mitigate low yields in multi-step synthesis?

Advanced Research Question
Approaches include:

  • Intermediate Stabilization : Protect amine groups with Boc anhydride during thioether formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., Step 1: 30 minutes at 100°C) .
  • Workup Optimization : Extract products with ethyl acetate (3×) and dry over Na₂SO₄ .

How can reaction kinetics of thioamide group modifications be studied?

Advanced Research Question
Methodology:

  • Time-Resolved Spectroscopy : Use UV-Vis to track thioamide oxidation at λ 280 nm .
  • Kinetic Modeling : Apply pseudo-first-order kinetics under varying pH (4–10) and temperature (25–50°C) .
  • Computational Analysis : Simulate transition states using DFT (B3LYP/6-31G*) to identify rate-limiting steps .

What computational methods predict structure-activity relationships (SAR) for derivatives?

Advanced Research Question
Approach :

  • Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., EGFR, PDB ID: 1M17) .
  • QSAR Modeling : Correlate logP, polar surface area, and IC₅₀ values using partial least squares regression .
  • Table: SAR of Analogous Compounds
DerivativeSubstituentIC₅₀ (EGFR Inhibition)LogP
Analog A-Cl0.45 µM2.8
Analog B-OCH₃1.2 µM1.9
Target Compound-NHAc0.78 µM2.3
Data adapted from studies on pyridazine-thioacetamide derivatives .

How can metabolic stability in vivo be evaluated preclinically?

Advanced Research Question
Protocol :

  • Microsomal Incubation : Incubate compound (10 µM) with rat liver microsomes (37°C, NADPH). Monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition : Assess CYP3A4/2D6 activity using fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.